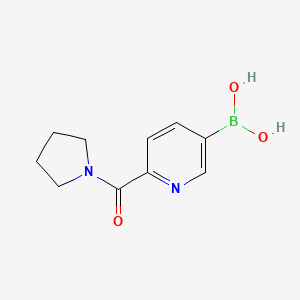
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a boronic acid moiety. Its molecular formula is C10H13BN2O3, and it has a molecular weight of 220.03 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinecarboxylic acid with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically includes crystallization and recrystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound can inhibit proteasome activity by binding to the active site, thereby preventing the degradation of proteins and leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 3-Pyridinylboronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is unique due to the presence of the pyrrolidine-1-carbonyl group, which enhances its reactivity and stability compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C10H13BN2O3 |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
[6-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O3/c14-10(13-5-1-2-6-13)9-4-3-8(7-12-9)11(15)16/h3-4,7,15-16H,1-2,5-6H2 |
InChI-Schlüssel |
GEDWPDMJUZEFKR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)C(=O)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
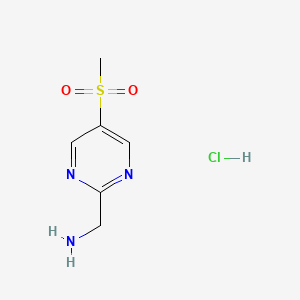
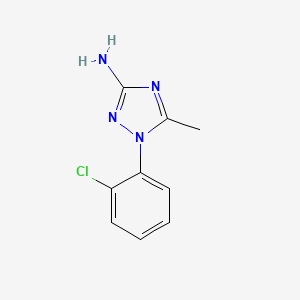
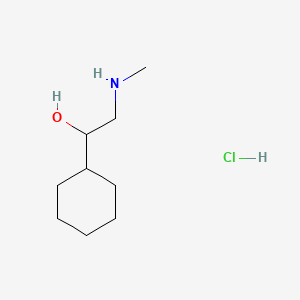
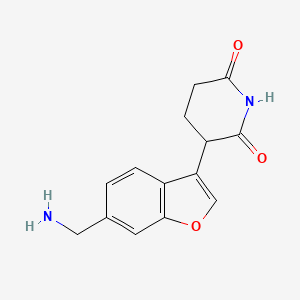
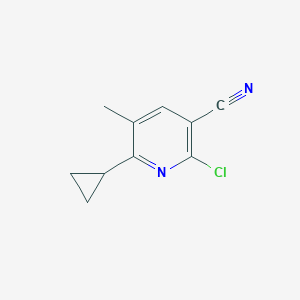
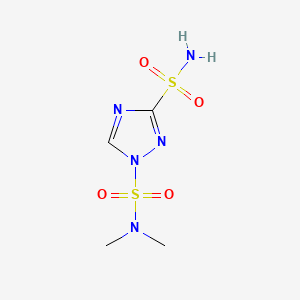
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)

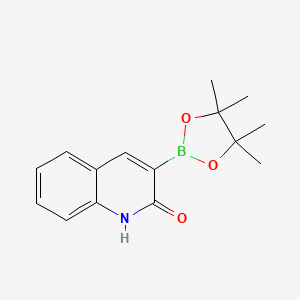
![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
